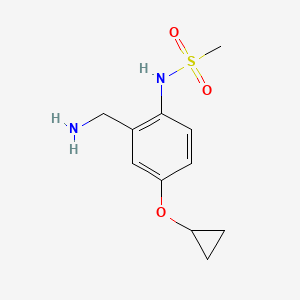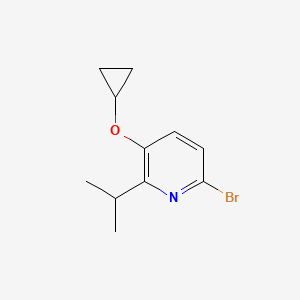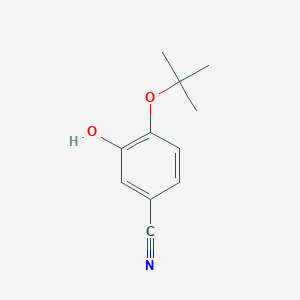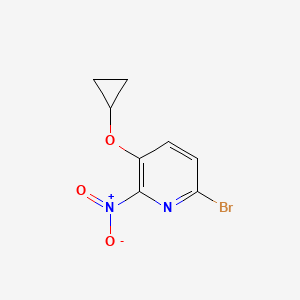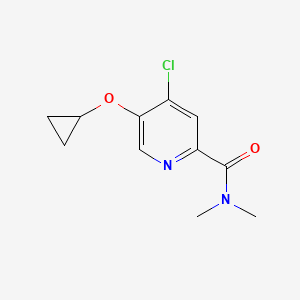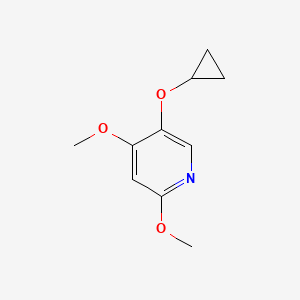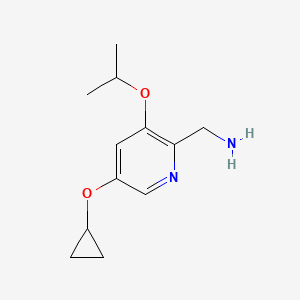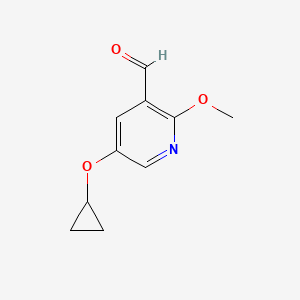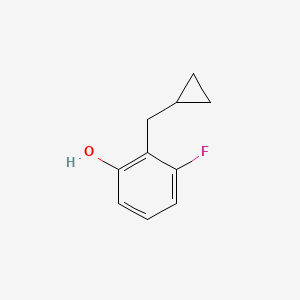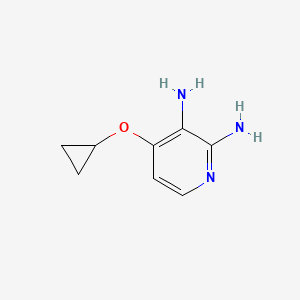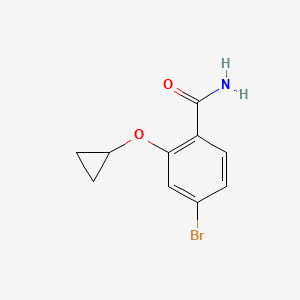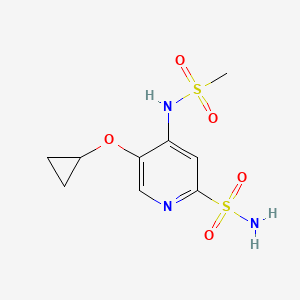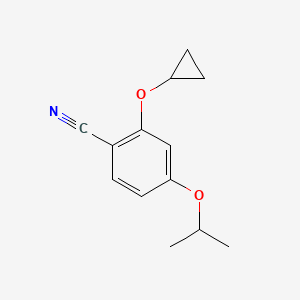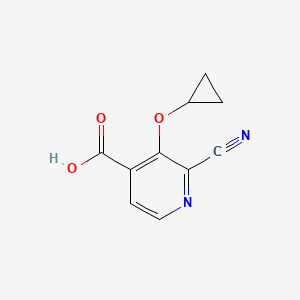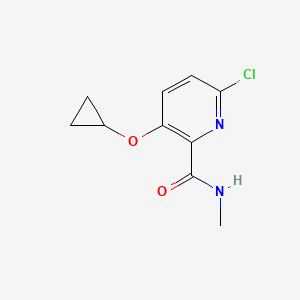
6-Chloro-3-cyclopropoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C10H11ClN2O2 It is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a N-methylpicolinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of 6-chloropicolinic acid with cyclopropanol and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 6-chloropicolinic acid, cyclopropanol, N-methylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a temperature range of 25-50°C.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-methylpicolinic acid
- 6-Chloro-4-cyclopropoxy-N-methylpicolinamide
- 2-Chloro-5-methylnicotinic acid
Uniqueness
6-Chloro-3-cyclopropoxy-N-methylpicolinamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropoxy group, in particular, adds to its versatility in chemical synthesis and biological studies.
Eigenschaften
Molekularformel |
C10H11ClN2O2 |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
6-chloro-3-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(14)9-7(15-6-2-3-6)4-5-8(11)13-9/h4-6H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
BOMHHSSFAZELGV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=N1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


